![molecular formula C25H32N2O2 B5485145 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5485145.png)
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to possess significant biological activity.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide is not well understood. However, it has been proposed that this compound may act by inhibiting various enzymes involved in cellular metabolism. Additionally, it has also been suggested that this compound may act by disrupting the cell membrane of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide has been shown to possess significant biochemical and physiological effects. In vitro studies have shown that this compound possesses significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been shown to possess significant activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide in lab experiments include its potent biological activity against various cancer cell lines and bacterial and fungal strains. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity at high concentrations.
Future Directions
There are several future directions that can be pursued in the research of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide. One potential direction is to investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, further studies can be conducted to investigate the potential applications of this compound in the development of new antibiotics and anticancer agents. Finally, future studies can also be conducted to investigate the potential toxicity of this compound and identify ways to mitigate any potential adverse effects.
Synthesis Methods
The synthesis of 1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzylamine to form the corresponding amide. This amide is then reacted with 4-phenyltetrahydro-2H-pyran-4-methanol in the presence of a Lewis acid catalyst to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant activity against various cancer cell lines and has been proposed as a potential anticancer agent. Additionally, this compound has also been shown to possess significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-benzyl-N-[(4-phenyloxan-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-24(22-11-15-27(16-12-22)19-21-7-3-1-4-8-21)26-20-25(13-17-29-18-14-25)23-9-5-2-6-10-23/h1-10,22H,11-20H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFCWRDFKDVKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5485068.png)

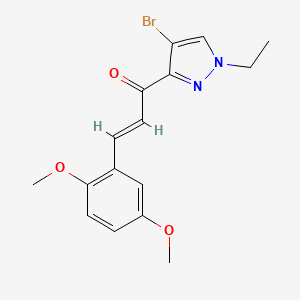
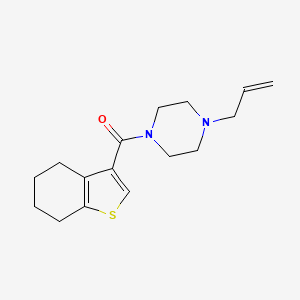
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5485084.png)
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5485087.png)

![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5485093.png)

![isobutyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5485100.png)
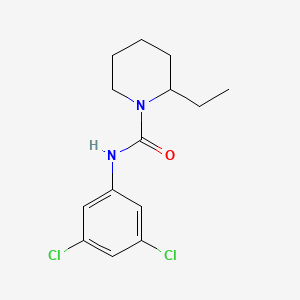
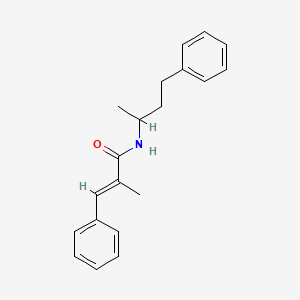
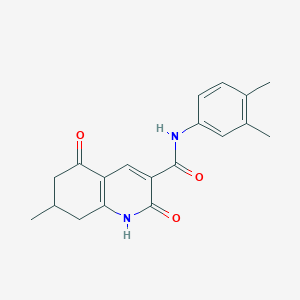
![4-(aminosulfonyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]butanamide](/img/structure/B5485137.png)